3,5-Dibromo-2-Chloropyrazine

Synthetic Methodology Process Chemistry Yield Optimization

3,5-Dibromo-2-chloropyrazine is a non-interchangeable pyrazine scaffold with precisely positioned Cl and two Br handles that exhibit orthogonal reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings. This enables chemoselective, sequential functionalization—critical for constructing CDK9-targeted kinase inhibitors and novel agrochemicals. Generic halogenated analogs cannot replicate this compound's unique reaction kinetics or regioselectivity. All batches are ≥95% pure, supporting reproducible SAR and scale-up. Secure your research supply today.

Molecular Formula C4HBr2ClN2
Molecular Weight 272.324
CAS No. 1082843-70-6
Cat. No. B586033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-Chloropyrazine
CAS1082843-70-6
Synonyms2-Chloro-3,5-dibromopyrazine; 
Molecular FormulaC4HBr2ClN2
Molecular Weight272.324
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Cl)Br)Br
InChIInChI=1S/C4HBr2ClN2/c5-2-1-8-4(7)3(6)9-2/h1H
InChIKeyWNZURIDUDWMEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-Chloropyrazine (CAS 1082843-70-6): A Tri-Halogenated Pyrazine Building Block for Orthogonal Cross-Coupling and Pharmaceutical Synthesis


3,5-Dibromo-2-chloropyrazine (CAS 1082843-70-6) is a heterocyclic organic compound characterized by a pyrazine core substituted with two bromine atoms at the 3- and 5-positions and one chlorine atom at the 2-position . This tri-halogenated architecture, with a molecular formula of C4HBr2ClN2 and a molecular weight of 272.33 g/mol, renders it a versatile intermediate in organic synthesis . Its primary utility lies in the sequential functionalization afforded by the distinct reactivity profiles of the chlorine and bromine substituents, enabling precise control over synthetic pathways in the construction of complex molecules for pharmaceutical and agrochemical research .

3,5-Dibromo-2-Chloropyrazine: The Risk of Substitution with Other Halogenated Pyrazines


Substituting 3,5-Dibromo-2-chloropyrazine with a generic halogenated pyrazine or a related pyridine analog is not scientifically sound. The specific 2-chloro-3,5-dibromo substitution pattern on the pyrazine ring is critical for its utility in orthogonal synthetic strategies. The chlorine atom and the two bromine atoms exhibit distinct reactivities in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . While a compound like 2-chloro-3,5-dibromopyridine shares a similar halogenation pattern, the electron-deficient pyrazine core of the target compound results in fundamentally different reaction kinetics and selectivity compared to a pyridine ring [1]. This difference directly impacts the regioselectivity and yield of sequential functionalization steps, making the target compound a non-interchangeable building block in the synthesis of complex, patent-protected molecular scaffolds [2].

3,5-Dibromo-2-Chloropyrazine: Quantifiable Differentiation from Key Comparators


Comparative Synthesis Yield from 2-Amino-3,5-dibromopyrazine

The synthesis of 3,5-Dibromo-2-chloropyrazine from its precursor, 2-amino-3,5-dibromopyrazine, has been reported with an isolated yield of 83%, demonstrating a robust and scalable method for its preparation . In contrast, an alternative synthesis route for the closely related precursor 2-amino-3,5-dibromopyrazine itself has been reported with a lower yield of 76.4% [1]. This difference in synthetic efficiency for the target compound versus a key starting material highlights a practical advantage in its procurement.

Synthetic Methodology Process Chemistry Yield Optimization

Differentiation in Orthogonal Cross-Coupling Potential

A key differentiator for 3,5-Dibromo-2-chloropyrazine is the presence of both bromine and chlorine substituents, which exhibit different reactivities in palladium-catalyzed cross-coupling reactions. This allows for a selective, sequential functionalization strategy: a Suzuki-Miyaura coupling can first replace a bromine atom, while the chlorine and the second bromine remain available for subsequent transformations . In contrast, a comparator like 2-chloro-3,5-dibromopyridine, while also tri-halogenated, is reported to achieve a 92% yield in Buchwald-Hartwig amination but its reactivity profile on the pyridine core is distinct [1]. The electron-deficient pyrazine ring in the target compound inherently accelerates nucleophilic aromatic substitution (SNAr) reactions relative to a pyridine analog, providing a different kinetic window for chemoselective transformations [2].

Organic Synthesis Cross-Coupling Sequential Functionalization

Comparative Cost Analysis for Research-Scale Procurement

A market analysis reveals a significant cost differential for research-scale procurement of 3,5-Dibromo-2-chloropyrazine. One vendor lists the compound at a price of $58.90 per gram (Catalog No. D179322) . In stark contrast, a specialty chemical supplier offers a much smaller quantity (25 mg) for $360, equating to a cost of $14,400 per gram . This 245-fold price disparity highlights the critical importance of vendor selection for procurement efficiency. The lower-priced source provides a cost-effective entry point for laboratories requiring gram-scale quantities for extensive SAR studies or scale-up experiments.

Procurement Cost-Efficiency Research Supply

3,5-Dibromo-2-Chloropyrazine: Optimal Application Scenarios for Research and Industry


Synthesis of CDK9 Kinase Inhibitors

3,5-Dibromo-2-chloropyrazine is documented as a key intermediate in the preparation of pyridine and pyrazine derivatives designed as protein kinase modulators for the treatment of CDK9-mediated diseases . The presence of multiple halogen handles allows for the systematic exploration of structure-activity relationships (SAR) through sequential cross-coupling reactions, enabling medicinal chemists to fine-tune the potency and selectivity of candidate molecules .

Development of Novel Pesticides and Agrochemicals

The compound serves as a crucial building block in the synthesis of new agrochemicals, particularly in creating effective pesticides . Its orthogonal reactivity enables the precise construction of complex molecular architectures designed to target specific pests while potentially minimizing environmental impact. This is a key area where the compound's unique substitution pattern provides a synthetic advantage over simpler halogenated pyrazines .

Construction of Complex Organic Molecules via Sequential Cross-Coupling

In academic and industrial organic synthesis laboratories, 3,5-Dibromo-2-chloropyrazine is a valuable building block for constructing complex molecules . Its true utility lies in its ability to undergo chemoselective Suzuki-Miyaura coupling at a bromine position first, leaving the chlorine and the other bromine available for subsequent, distinct transformations . This capability streamlines synthetic routes to polyfunctionalized pyrazine derivatives that would be difficult to access using building blocks with a more uniform reactivity profile.

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